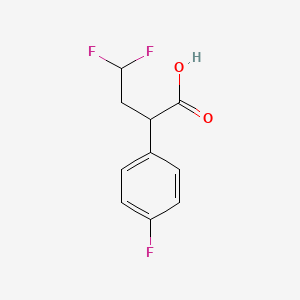

4,4-Difluoro-2-(4-fluorophenyl)butanoic acid

説明

BenchChem offers high-quality 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

特性

IUPAC Name |

4,4-difluoro-2-(4-fluorophenyl)butanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c11-7-3-1-6(2-4-7)8(10(14)15)5-9(12)13/h1-4,8-9H,5H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFKYXZAYICMTQO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(F)F)C(=O)O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1538957-14-0 | |

| Record name | 4,4-difluoro-2-(4-fluorophenyl)butanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Technical Guide: Synthesis of 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid

The following technical guide details the synthesis of 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid . This document is structured for research scientists and process chemists, prioritizing robust, scalable, and chemically rational methodologies over theoretical generalities.

Part 1: Executive Summary & Retrosynthetic Analysis

The target molecule is a

Structural Challenges[1]

-

Gem-difluoro Stability: The

group is generally stable, but adjacent carbanions (during synthesis) can lead to -

-Arylacetic Acid Acidity: The C2 proton is acidic (

-

Electrophile Reactivity: The introduction of the difluoroethyl chain requires an electrophile (e.g., 2-bromo-1,1-difluoroethane) that is prone to E2 elimination under strong basic conditions.

Strategic Pathway

We will utilize a Convergent Enolate Alkylation strategy. This route is preferred for its atom economy and direct construction of the carbon skeleton from readily available precursors: Ethyl 4-fluorophenylacetate and a difluoroethylating agent.

Retrosynthetic Logic: Target (Acid) ⇒ Ester Precursor ⇒ Enolate of Ethyl 4-fluorophenylacetate + 2-Bromo-1,1-difluoroethane

Caption: Retrosynthetic disconnection revealing the convergent alkylation strategy.

Part 2: Experimental Protocol (Route A - Enolate Alkylation)

This protocol describes the high-fidelity synthesis starting from Ethyl 4-fluorophenylacetate.

Phase 1: Reagents & Materials Table

| Component | Role | CAS No. | Equiv.[1][2] | Notes |

| Ethyl 4-fluorophenylacetate | Substrate | 584-35-0 | 1.0 | Dried over molecular sieves |

| 2-Bromo-1,1-difluoroethane | Electrophile | 359-07-9 | 1.5 | Volatile (bp 57°C); handle cold |

| NaHMDS (1.0M in THF) | Base | 1070-89-9 | 1.2 | Preferred over LDA for solubility |

| DMPU | Co-solvent | 7226-23-5 | 2.0 | Crucial for enolate reactivity |

| THF (Anhydrous) | Solvent | 109-99-9 | - | Freshly distilled/dried |

| Lithium Hydroxide (LiOH) | Hydrolysis | 1310-65-2 | 3.0 | For final deprotection |

Phase 2: Step-by-Step Methodology

Step 1: Enolate Formation and Alkylation

Rationale: The use of NaHMDS (Sodium bis(trimethylsilyl)amide) allows for irreversible deprotonation at low temperatures, minimizing self-condensation of the ester. DMPU (1,3-Dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone) is added to solvate the sodium cation, creating a "naked" enolate that is significantly more nucleophilic toward the sluggish fluorinated alkyl halide.

-

Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and low-temperature thermometer.

-

Solvent Charge: Add anhydrous THF (10 V relative to substrate) and DMPU (2.0 equiv). Cool the mixture to -78°C using a dry ice/acetone bath.

-

Base Addition: Add NaHMDS (1.0M in THF, 1.2 equiv) dropwise over 15 minutes. Maintain internal temperature below -70°C.

-

Substrate Addition: Dissolve Ethyl 4-fluorophenylacetate (1.0 equiv) in a minimal amount of THF. Add this solution dropwise to the base.

-

Enolization: Stir at -78°C for 45 minutes to ensure complete enolate formation. The solution typically turns faint yellow.

-

Electrophile Addition: Add 2-Bromo-1,1-difluoroethane (1.5 equiv) neat via syringe. Note: Pre-cool the syringe if possible to prevent volatilization.

-

Reaction: Allow the mixture to warm slowly to 0°C over 4 hours.

-

Process Control (IPC): Aliquot 50 µL, quench with sat. NH₄Cl, extract with EtOAc. Analyze by GC-MS or TLC (Hexane/EtOAc 9:1). Look for the disappearance of SM (

) and appearance of product (

-

-

Quench: Quench with saturated aqueous NH₄Cl (5 V) at 0°C.

-

Workup: Extract with Ethyl Acetate (3 x 10 V). Wash combined organics with water (2x) and brine (1x). Dry over Na₂SO₄ and concentrate under reduced pressure.

-

Purification: Purify the crude ester via flash column chromatography (Silica gel, 0-10% EtOAc in Hexanes).

Step 2: Ester Hydrolysis

-

Dissolution: Dissolve the purified ester in a mixture of THF:MeOH:Water (3:1:1).

-

Saponification: Add LiOH·H₂O (3.0 equiv). Stir at room temperature for 12 hours.

-

Workup: Concentrate to remove THF/MeOH. Dilute the aqueous residue with water.[3] Wash with diethyl ether (to remove unreacted ester/impurities).

-

Acidification: Acidify the aqueous layer to pH ~2 using 1M HCl.

-

Isolation: Extract the milky suspension with Ethyl Acetate (3x). Dry (MgSO₄) and concentrate to yield the target acid.

-

Crystallization: Recrystallize from Hexane/EtOAc if necessary.

Part 3: Scientific Integrity & Troubleshooting (E-E-A-T)

Mechanism of Action

The synthesis relies on the

Why NaHMDS/DMPU?

-

NaHMDS: Sterically bulky, reducing the rate of nucleophilic attack on the ester carbonyl (Claisen condensation side reaction).

-

DMPU: Breaks up enolate aggregates. Without DMPU, the reaction often stalls at 50% conversion due to the poor nucleophilicity of the aggregated lithium/sodium enolate species.

Self-Validating Systems (QC)

-

19F NMR Validation: The product has a distinct signature.

-

Target: A doublet of triplets (or complex multiplet) around

ppm (depending on solvent) for the -

Impurity: If elimination occurs, you will see no fluorine signal in the aliphatic region, or signals corresponding to volatile fluorinated gases if trapped.

-

-

Mass Spec: The molecular ion

in ESI negative mode should correspond to the acid mass (Calc: 232.19, Found: ~231.2).

Alternative Route (Contingency)

If the alkylation fails due to elimination, employ the Deoxyfluorination Route :

-

Alkylate Ethyl 4-fluorophenylacetate with Bromoacetaldehyde diethyl acetal .

-

Hydrolyze the acetal to the aldehyde: OHC-CH_2-CH(Ar)-COOEt.

-

Treat with Deoxo-Fluor or DAST (Diethylaminosulfur trifluoride) in DCM at 0°C to convert

to -

Hydrolyze ester to acid.

Part 4: Visualization of Workflow

Caption: Operational workflow for the synthesis of the target fluorinated acid.

Part 5: References

-

General Enolate Alkylation of Phenylacetic Esters:

-

Trost, B. M., & Fleming, I. (1991). Comprehensive Organic Synthesis. Pergamon Press. (Vol 3, Carbon-Carbon Sigma Bond Formation).

-

-

Use of DMPU in Enolate Chemistry:

-

Seebach, D., et al. (1982). "DMPU as a Substitute for HMPA." Helvetica Chimica Acta, 65(1), 385-401. Link

-

-

Synthesis of Difluoroalkyl Compounds:

-

Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides." The Journal of Organic Chemistry, 40(5), 574-578. (Foundational reference for DAST/Deoxyfluorination route). Link

-

-

Properties of 2-Bromo-1,1-difluoroethane:

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. An Improved Process For The Preparation Of 4 (4 Fluorobenzoyl) Butyric [quickcompany.in]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. 1-Bromo-1-chloro-2,2-difluoroethane | C2H2BrClF2 | CID 92757 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 4-Bromophenylacetic acid - Wikipedia [en.wikipedia.org]

The Dual-Faceted Mechanism of Action of α-Aryl-Difluoro Carboxylic Acids: A Technical Guide for Researchers

Foreword: Unveiling the Therapeutic Potential of Fluorinated Aryl Carboxylic Acids

The introduction of fluorine atoms into pharmacologically active molecules has become a cornerstone of modern drug design, often imparting enhanced metabolic stability, binding affinity, and bioavailability. Within this chemical space, the α-aryl-difluoro carboxylic acid motif has emerged as a privileged scaffold, present in molecules with significant therapeutic applications. This technical guide provides an in-depth exploration of the core mechanisms of action of this important class of compounds, moving beyond a superficial overview to deliver actionable insights for researchers, scientists, and drug development professionals. Our focus will be on the well-established anti-inflammatory pathway and a significant secondary mechanism, providing a comprehensive understanding of how these molecules exert their biological effects.

Part 1: The Primary Mechanism - Inhibition of Cyclooxygenase and the Prostaglandin Biosynthesis Pathway

The most well-documented mechanism of action for α-aryl-difluoro carboxylic acids is the inhibition of cyclooxygenase (COX) enzymes, a key step in the inflammatory cascade. A prime example of a drug embodying this mechanism is Diflunisal , a non-steroidal anti-inflammatory drug (NSAID) derived from salicylic acid.[1][2]

The Prostaglandin Biosynthesis Pathway: A Cascade of Inflammation

Prostaglandins are lipid compounds that act as signaling molecules in a wide range of physiological and pathological processes, including inflammation, pain, and fever.[3][4] Their synthesis is initiated by the release of arachidonic acid from cell membrane phospholipids by the enzyme phospholipase A2. Arachidonic acid is then converted into the unstable intermediate prostaglandin H2 (PGH2) by the action of COX enzymes.[1][5] PGH2 is subsequently metabolized by various tissue-specific synthases into different prostaglandins, such as PGE2, PGD2, PGF2α, and prostacyclin (PGI2), each with distinct biological functions.[1][4]

There are two main isoforms of the COX enzyme:

-

COX-1: This isoform is constitutively expressed in most tissues and is responsible for producing prostaglandins that are involved in "housekeeping" functions such as protecting the gastric mucosa and maintaining kidney function.[2][6]

-

COX-2: This isoform is typically not present in most cells under normal conditions but is induced by inflammatory stimuli like cytokines and growth factors.[5][6] The prostaglandins produced by COX-2 are major contributors to inflammation and pain.[6]

α-Aryl-Difluoro Carboxylic Acids as Non-Selective COX Inhibitors

α-Aryl-difluoro carboxylic acids, such as Diflunisal, act as non-selective inhibitors of both COX-1 and COX-2.[2] By blocking the active site of these enzymes, they prevent the conversion of arachidonic acid to PGH2, thereby reducing the production of all downstream prostaglandins.[2][5] This reduction in prostaglandin synthesis is the basis for their potent anti-inflammatory, analgesic (pain-relieving), and antipyretic (fever-reducing) effects.[1][4] The inhibition of COX-1 is also responsible for some of the common side effects associated with NSAIDs, such as gastrointestinal irritation.[2]

Visualizing the Pathway: COX Inhibition

The following diagram illustrates the prostaglandin biosynthesis pathway and the point of intervention for α-aryl-difluoro carboxylic acids.

Caption: Inhibition of COX-1 and COX-2 by α-aryl-difluoro carboxylic acids.

Experimental Validation: Methodologies for Assessing COX Inhibition

The inhibitory activity of α-aryl-difluoro carboxylic acids against COX enzymes can be determined using a variety of in vitro and cell-based assays.

This assay measures the peroxidase activity of purified COX-1 and COX-2 enzymes. The principle is based on the detection of an intermediate product, Prostaglandin G2 (PGG2), which is generated by the COX enzyme.[7]

Protocol:

-

Reagent Preparation:

-

Prepare assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).

-

Reconstitute purified ovine COX-1 or human recombinant COX-2 enzyme in assay buffer.

-

Prepare a solution of the fluorescent probe (e.g., 10-acetyl-3,7-dihydroxyphenoxazine, ADHP).

-

Prepare a solution of arachidonic acid (substrate).

-

Prepare a solution of the test compound (α-aryl-difluoro carboxylic acid) at various concentrations.

-

-

Assay Procedure (96-well plate format):

-

To each well, add assay buffer, heme cofactor, ADHP, and the COX enzyme.

-

Add the test compound or vehicle control.

-

Initiate the reaction by adding arachidonic acid.

-

Incubate the plate at 37°C for a specified time (e.g., 2 minutes).

-

Measure the fluorescence of the product (resorufin) using a microplate reader with excitation at 530-540 nm and emission at 585-595 nm.[8]

-

-

Data Analysis:

-

Calculate the percentage of inhibition for each concentration of the test compound compared to the vehicle control.

-

Determine the IC50 value (the concentration of the compound that causes 50% inhibition) by plotting the percentage of inhibition against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

-

This assay measures the amount of PGE2 produced by cells in culture, providing a more physiologically relevant assessment of COX inhibition.[9][10]

Protocol:

-

Cell Culture and Stimulation:

-

Culture a suitable cell line (e.g., human A549 lung carcinoma cells, which express COX-2 upon stimulation) in a 96-well plate until confluent.

-

Pre-treat the cells with various concentrations of the test compound (α-aryl-difluoro carboxylic acid) for a specified time (e.g., 1 hour).

-

Stimulate the cells with an inflammatory agent such as interleukin-1β (IL-1β) or lipopolysaccharide (LPS) to induce COX-2 expression and PGE2 production.

-

Incubate for a further period (e.g., 24 hours).

-

-

Sample Collection:

-

Collect the cell culture supernatant.

-

-

PGE2 Quantification (Competitive ELISA):

-

Use a commercial PGE2 ELISA kit.

-

Add the collected supernatant, a PGE2-peroxidase conjugate, and a monoclonal antibody against PGE2 to a microplate pre-coated with a capture antibody.

-

Incubate the plate. During this incubation, the PGE2 in the sample and the PGE2-peroxidase conjugate compete for binding to the primary antibody.

-

Wash the plate to remove unbound reagents.

-

Add a substrate solution that reacts with the bound peroxidase conjugate to produce a colorimetric signal.

-

Stop the reaction and measure the absorbance using a microplate reader.

-

-

Data Analysis:

-

The intensity of the color is inversely proportional to the amount of PGE2 in the sample.

-

Generate a standard curve using known concentrations of PGE2.

-

Calculate the concentration of PGE2 in the cell supernatants from the standard curve.

-

Determine the IC50 value for the inhibition of PGE2 production.

-

| Assay Type | Principle | Endpoint | Advantages | Disadvantages |

| In Vitro COX Inhibition | Measures peroxidase activity of purified enzyme | IC50 value | Direct measure of enzyme inhibition, high-throughput | Lacks cellular context |

| Cell-Based PGE2 Immunoassay | Measures PGE2 production in cells | IC50 value | More physiologically relevant, accounts for cell permeability | Indirect measure of enzyme inhibition, more complex |

Part 2: A Secondary Mechanism - Stabilization of Transthyretin (TTR)

Beyond its well-known role as a COX inhibitor, Diflunisal has been identified as a potent stabilizer of the protein transthyretin (TTR).[11][12] This secondary mechanism of action highlights the potential for α-aryl-difluoro carboxylic acids to be repositioned for the treatment of diseases unrelated to inflammation.

Transthyretin Amyloidosis: A Disease of Misfolding

Transthyretin is a protein primarily synthesized in the liver that transports thyroxine and retinol-binding protein in the blood.[13] In its native state, TTR exists as a stable tetramer. However, in a group of diseases known as transthyretin amyloidosis (ATTR), mutations in the TTR gene or age-related factors can cause the tetramer to dissociate into monomers. These monomers can then misfold and aggregate into insoluble amyloid fibrils that deposit in various organs, particularly the nerves and heart, leading to progressive organ dysfunction and failure.[11][14]

α-Aryl-Difluoro Carboxylic Acids as TTR Stabilizers

Small molecules that can bind to the thyroxine-binding sites of the TTR tetramer can stabilize its structure and prevent its dissociation into monomers.[11][12] Diflunisal has been shown to be effective in this regard.[12] The difluorophenyl group of Diflunisal occupies a hydrophobic pocket within the binding site, while the carboxylic acid group forms a salt bridge with a lysine residue (Lys15).[11] This binding interaction increases the energetic barrier for tetramer dissociation, thereby inhibiting the first and rate-limiting step of amyloid fibril formation.[11]

Visualizing the Mechanism: TTR Stabilization

The following diagram illustrates the process of TTR amyloidogenesis and the stabilizing effect of α-aryl-difluoro carboxylic acids.

Caption: Stabilization of the TTR tetramer by α-aryl-difluoro carboxylic acids.

Conclusion: A Versatile Scaffold with Multiple Therapeutic Avenues

The α-aryl-difluoro carboxylic acid moiety represents a versatile and powerful scaffold in medicinal chemistry. Its primary mechanism of action, the non-selective inhibition of COX enzymes, has led to the development of effective anti-inflammatory and analgesic drugs. Furthermore, the discovery of a secondary mechanism, the stabilization of transthyretin, opens up exciting new avenues for the therapeutic application of this class of compounds in the treatment of amyloid diseases. This dual-faceted nature underscores the importance of continued research into the biological activities of fluorinated molecules and highlights the potential for drug repositioning and the discovery of novel therapeutic agents. As our understanding of the complex interplay between chemical structure and biological function deepens, we can expect to see the emergence of new and improved drugs based on the α-aryl-difluoro carboxylic acid template.

References

-

Diflunisal. (URL: [Link])

-

Prostaglandins and Inflammation. (URL: [Link])

-

Introduction to Prostaglandin. (URL: [Link])

-

Prostaglandin. (URL: [Link])

-

An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening. (URL: [Link])

-

Binding modes of NSAIDs in the COX-2 active site. A , mCOX-2 ⅐ naproxen... (URL: [Link])

-

Schematic presentation of the actions of cyclooxygenases (COX-1 and COX-2). (URL: [Link])

-

THE STRUCTURE OF IBUPROFEN BOUND TO CYCLOOXYGENASE-2. (URL: [Link])

-

THE STRUCTURE OF NS-398 BOUND TO CYCLOOXYGENASE-2. (URL: [Link])

-

Crystal structure of rofecoxib bound to human cyclooxygenase-2. (URL: [Link])

-

Understanding the selectivity of nonsteroidal anti-inflammatory drugs for cyclooxygenases using quantum crystallography and electrostatic interaction energy. (URL: [Link])

-

COX Fluorescent Inhibitor Screening Assay Kit. (URL: [Link])

-

Cyclooxygenase (COX) Activity Assay Kit (Fluorometric) (BN00779). (URL: [Link])

-

COX-1 and COX-2 pathways | Download Scientific Diagram. (URL: [Link])

-

Pharmacology of non-steroidal anti-inflammatory agents. (URL: [Link])

-

COX1 and COX2. (URL: [Link])

-

Cox 1 vs Cox 2 Inhibitors (NSAIDs) [+Cheat Sheet]. (URL: [Link])

-

Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation. (URL: [Link])

-

Transthyretin Stabilizers and Seeding Inhibitors as Therapies for Amyloid Transthyretin Cardiomyopathy. (URL: [Link])

-

A Snapshot of the Most Recent Transthyretin Stabilizers. (URL: [Link])

-

Synthetic applications of α,α-difluoroarylacetic acids and salts via decarboxylative functionalization. (URL: [Link])

-

New era in transthyretin amyloidosis: From stabilizers to gene editing. (URL: [Link])

-

Small molecules as transthyretin stabilizers in cardiac amyloidosis: a short review of recent advances. (URL: [Link])

-

A Novel Method for the Preparation of α,α'-Difluoroesters and Acids Using BrF 3. (URL: [Link])

-

The Aryl Hydrocarbon Receptor: A Key Bridging Molecule of External and Internal Chemical Signals. (URL: [Link])

-

The peroxisome proliferator-activated receptor: A family of nuclear receptors role in various diseases. (URL: [Link])

-

Species-Specific Differences in Aryl Hydrocarbon Receptor Responses: How and Why?. (URL: [Link])

-

Functions of the aryl hydrocarbon receptor (AHR) beyond the canonical AHR/ARNT signaling pathway. (URL: [Link])

-

Aryl hydrocarbon receptor. (URL: [Link])

-

Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. (URL: [Link])

-

Recognition Properties of Carboxylic Acid Bioisosteres: Anion Binding by Tetrazoles, Aryl Sulfonamides, and. (URL: [Link])

-

Phytochemicals as Modulators of PPARs and RXRs. (URL: [Link])

-

Peroxisome Proliferators-Activated Receptor (PPAR) Modulators and Metabolic Disorders. (URL: [Link])

-

Plant Occurring Flavonoids as Modulators of the Aryl Hydrocarbon Receptor. (URL: [Link])

Sources

- 1. What Are Prostaglandins? Function, Synthesis & Measurement Guide - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 2. rose-hulman.edu [rose-hulman.edu]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Prostaglandin - Wikipedia [en.wikipedia.org]

- 5. Prostaglandins and Inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. lecturio.com [lecturio.com]

- 7. Cyclooxygenase 1 (COX1) Inhibitor Assay Kit (Fluorometric) | Abcam [abcam.com]

- 8. interchim.fr [interchim.fr]

- 9. revvity.com [revvity.com]

- 10. rndsystems.com [rndsystems.com]

- 11. Development of a Highly Potent Transthyretin Amyloidogenesis Inhibitor: Design, Synthesis, and Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iris.sssup.it [iris.sssup.it]

- 13. mdpi.com [mdpi.com]

- 14. New era in transthyretin amyloidosis: From stabilizers to gene editing | EurekAlert! [eurekalert.org]

Fluorinated Butanoic Acids: Pharmacological Potentiation and Toxicological Boundaries

Executive Summary

Butanoic acid (butyrate) is a pleiotropic cellular modulator, acting as a histone deacetylase (HDAC) inhibitor, a G-protein coupled receptor (GPCR) ligand (FFAR2/3), and a primary metabolic fuel for colonocytes.[1][2] However, its therapeutic utility is severely limited by rapid metabolism (β-oxidation) and poor pharmacokinetics.[2]

This technical guide analyzes the biological activity of fluorinated butanoic acids , specifically focusing on how the strategic placement of fluorine atoms (C2, C3, C4, or perfluorination) alters physicochemical properties to enhance druggability or, conversely, induce toxicity.[2] We provide researchers with a structural roadmap for leveraging the "fluorine effect" to modify pKa, lipophilicity, and metabolic stability.

The Fluorine Effect: Physicochemical Modifications

The introduction of fluorine into the butyrate scaffold is not merely a steric substitution; it is an electronic overhaul of the molecule.

Acidity and Membrane Permeability

The high electronegativity of fluorine exerts a strong inductive effect (

-

Butanoic Acid pKa: ~4.82[2]

-

2-Fluorobutanoic Acid (2-FBA) pKa: ~2.84

-

Perfluorobutanoic Acid (PFBA) pKa: ~0.5[2]

Biological Implication: At physiological pH (7.4), 2-FBA exists almost exclusively as the carboxylate anion.[2] While this reduces passive diffusion compared to the protonated species, the increased lipophilicity of the C-F bond (bioisosteric to C-OH but more lipophilic) often facilitates interaction with specific transporters (e.g., SMCT1) or hydrophobic pockets in HDAC active sites.

Metabolic Blockade (The Alpha-Effect)

The primary clearance pathway for butyrate is mitochondrial β-oxidation.

-

Mechanism: Acyl-CoA dehydrogenase introduces a double bond between C2 (

) and C3 ( -

Fluorination Impact: Substitution at the C2 (

) position (2-FBA) creates a high energy barrier for proton abstraction, effectively stalling β-oxidation.[2] This transforms the molecule from a metabolic fuel into a metabolically stable signaling agent.[2]

Therapeutic Targets and Mechanisms[1][3]

Neuropharmacology: The GABA Shunt Connection

4-Fluorobutanoic acid (4-FBA) and its aminated derivatives (e.g., 3-fluoro-GABA) exhibit unique activity in the central nervous system due to their structural similarity to

-

Mechanism: 4-FBA derivatives act as "mechanism-based inactivators" or alternative substrates.[2]

-

3-Fluoro-GABA: The enzyme attempts to process the substrate, leading to HF elimination rather than transamination.[3] This can irreversibly inhibit the enzyme or deplete the cofactor pyridoxal 5'-phosphate (PLP), raising endogenous GABA levels.

-

Application: Potential anticonvulsant activity and blood pressure regulation via vasodilation (inhibition of fatty acid metabolism in vascular smooth muscle).[2]

Epigenetics: HDAC Inhibition

Butyrate is a Class I/IIa HDAC inhibitor.[2] Fluorinated analogs modulate this activity through altered zinc-binding kinetics and cellular uptake.[2]

-

2-Fluorobutanoic Acid: Exhibits enhanced metabolic stability, allowing for prolonged nuclear retention compared to native butyrate.[2]

-

Potency: While the intrinsic affinity (

) for the HDAC zinc pocket may remain similar to butyrate, the cellular

Toxicology: The Perfluoro-Boundary

Perfluorobutanoic Acid (PFBA) represents the toxicological ceiling. Unlike mono-fluorinated variants designed for therapy, PFBA resists all biological degradation.[2]

-

Toxicity: Hepatomegaly (liver enlargement), thyroid hormone displacement, and PPAR

hyper-activation.[2] -

Environmental Persistence: High water solubility and zero biodegradability make it a "forever chemical," serving as a critical negative control in drug design.[2]

Visualization: Structure-Activity Relationship (SAR)

The following diagram illustrates the decision tree for fluorinating the butyrate scaffold based on the desired biological outcome.

Caption: SAR decision matrix for fluorinated butanoic acids. Green nodes indicate therapeutic potential; red indicates toxicity.[2]

Experimental Protocols

Protocol A: Comparative HDAC Inhibition Assay (Fluorometric)

Objective: Determine if fluorination (2-FBA) retains HDAC inhibitory potential compared to Sodium Butyrate (NaB).[2]

Reagents:

-

HeLa nuclear extract (source of Class I/II HDACs).[2]

-

Fluorogenic substrate: Boc-Lys(Ac)-AMC.[2]

-

Developer solution (Trypsin/TSA).[2]

-

Test compounds: NaB, 2-FBA, PFBA (Negative Control), Trichostatin A (Positive Control).[2]

Workflow:

-

Preparation: Dilute compounds in assay buffer (50 mM Tris-HCl, pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM

).-

Note: Adjust pH of 2-FBA solution to 8.0 prior to addition; its low pKa can acidify the buffer and artificially inhibit enzymes.

-

-

Incubation: Mix 10 µL nuclear extract + 40 µL substrate + 10 µL inhibitor (0.1 mM to 10 mM dose range). Incubate at 37°C for 30 mins.

-

Development: Add 50 µL Developer solution containing Trypsin. Incubate 15 mins at RT.[2]

-

Detection: Read Fluorescence (Ex 360 nm / Em 460 nm).

-

Validation:

Protocol B: Metabolic Stability (Microsomal Challenge)

Objective: Quantify the resistance of 2-FBA to oxidative clearance compared to Butyrate.

Workflow:

-

System: Pooled Liver Microsomes (Human/Rat) supplemented with NADPH regenerating system.[2]

-

Dosing: Spike microsomes (0.5 mg/mL protein) with 10 µM Test Compound.

-

Sampling: Aliquot at t=0, 15, 30, 60 min. Quench immediately with ice-cold Acetonitrile (containing internal standard, e.g.,

-Butyrate).[2] -

Analysis: LC-MS/MS (Negative Mode ESI).

-

Data Interpretation:

Quantitative Data Summary

| Compound | Structure | pKa | Primary Biological Activity | Toxicity Risk |

| Butanoic Acid | 4.82 | HDACi, FFAR2 Agonist, Metabolic Fuel | Low (Rapid metabolism) | |

| 2-Fluorobutanoic Acid | 2.84 | Stable HDACi, | Moderate (Metabolic accumulation) | |

| 4-Fluorobutanoic Acid | 4.76 | GABA-AT substrate/inhibitor, Vasodilator | Low to Moderate | |

| Perfluorobutanoic Acid | 0.50 | PPAR | High (Bioaccumulative) |

References

-

Mechanisms of PFBA Toxicity: Title: Occurrence and toxicity mechanisms of perfluorobutanoic acid (PFBA) and perfluorobutane sulfonic acid (PFBS) in fish.[2][8] Source: NIH / PubMed (2023).[2] URL:[Link]

-

GABA Transaminase Interaction: Title: The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase.[3][4][5] Source: PMC / NIH (2008).[2] URL:[Link][2]

-

HDAC Inhibition by SCFAs: Title: Butyrate Histone Deacetylase Inhibitors.[1][2][9] Source: PMC / NIH.[2] URL:[Link]

-

Fluorine in Medicinal Chemistry: Title: The role of fluorine in medicinal chemistry.[2][10][11][12][13][14][15][] Source: Taylor & Francis (2008).[2] URL:[Link][2][3]

-

Comparative Toxicity of Fluorotelomers: Title: Fluorotelomer acids are more toxic than perfluorinated acids.[2] Source: Environ.[2][17] Sci. Technol. URL:[Link][2]

Sources

- 1. Human gut bacteria as potent class I histone deacetylase inhibitors in vitro through production of butyric acid and valeric acid - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Perfluorobutanoic acid - Wikipedia [en.wikipedia.org]

- 3. Enantiomers of 4-amino-3-fluorobutanoic acid as substrates for gamma-aminobutyric acid aminotransferase. Conformational probes for GABA binding - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. The Enantiomers of 4-Amino-3-fluorobutanoic Acid as Substrates for γ-Aminobutyric Acid Aminotransferase. Conformational Probes for GABA Binding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. GABA - Wikipedia [en.wikipedia.org]

- 7. In vitro and in vivo effects on brain GABA metabolism of (S)-4-amino-5-fluoropentanoic acid, a mechanism-based inactivator of gamma-aminobutyric acid transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Occurrence and toxicity mechanisms of perfluorobutanoic acid (PFBA) and perfluorobutane sulfonic acid (PFBS) in fish - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. butyrose.it [butyrose.it]

- 10. tandfonline.com [tandfonline.com]

- 11. alfa-chemistry.com [alfa-chemistry.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. CAS 462-23-7: 4-Fluorobutanoic acid | CymitQuimica [cymitquimica.com]

- 17. iris.epa.gov [iris.epa.gov]

Strategic Fluorination in Medicinal Chemistry: A Deep Dive into 4,4-Difluoro-2-(4-fluorophenyl)butanoic Acid

The following technical guide provides an in-depth analysis of 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid and its structural analogs. It is designed for medicinal chemists and drug discovery scientists, focusing on the rationale for fluorination, synthetic pathways, and structure-activity relationships (SAR).

Executive Summary

4,4-Difluoro-2-(4-fluorophenyl)butanoic acid represents a sophisticated class of 2-arylalkanoic acids where strategic fluorination is employed to modulate metabolic stability and physicochemical properties without altering the core pharmacophore significantly.

This molecule serves as a critical case study in bioisosterism . The introduction of a gem-difluoro group (

This guide details the structural logic, validated synthesis protocols, and the pharmacological landscape of this compound and its analogs.

Structural Analysis & Chemical Space

The target molecule is constructed on a 2-arylbutanoic acid scaffold. Its design addresses specific liabilities of the parent alkane.

The Core Scaffold

The 2-arylpropionic acid (profen) and 2-arylbutanoic acid scaffolds are privileged structures in medicinal chemistry, often associated with COX inhibition (NSAIDs) and specific GPCR modulation.

-

Parent: 2-Phenylbutanoic acid.

-

Liability: The ethyl side chain is susceptible to CYP450-mediated oxidation at the terminal methyl (to alcohol/acid) or desaturation. The phenyl ring is susceptible to para-hydroxylation.

The Fluorine Effect

The target molecule incorporates two distinct fluorination motifs:

-

Aryl Fluorination (4-F-Ph):

-

Effect: Blocks para-hydroxylation (metabolic soft spot).

-

Electronic: Withdraws electron density, lowering the pKa of the aromatic system and potentially increasing

-

-

-

Alkyl gem-Difluorination (4,4-Difluoro):

-

Bioisostere: The

group is a lipophilic bioisostere of a methyl ( -

Acidity Modulation: Through the inductive effect (

-withdrawing), the -

Conformation: The Gauche effect of the fluorine atoms can lock the alkyl chain into specific conformations, reducing entropic penalty upon binding.

-

Structural Diagram (DOT)

Figure 1: Structural decomposition of the target molecule highlighting functional modules.

Key Structural Analogs

To understand the specific utility of the 4,4-difluoro derivative, it must be compared against its immediate structural neighbors.

| Analog Name | Structure | Key Feature | Primary Liability/Advantage |

| Parent | 2-(4-F-Ph)butanoic acid | No alkyl F | High metabolic turnover (oxidation of ethyl group). |

| Target | 4,4-Difluoro-2-(4-F-Ph)... | Balanced lipophilicity & metabolic stability. | |

| Perfluoro | 4,4,4-Trifluoro-2-(4-F-Ph)... | High metabolic stability, but significantly higher lipophilicity ( | |

| Oxo-Analog | 4-Oxo-2-(4-F-Ph)butanoic acid | Active metabolite (often toxic or reactive); H-bond acceptor. | |

| Flobufen | 4-(2',4'-difluorobiphenyl)-...[1][2] | Biphenyl | Known NSAID; increased steric bulk compared to target. |

Validated Synthesis Protocol

The synthesis of gem-difluoro compounds requires specialized reagents to avoid elimination reactions. The following protocol utilizes a Deoxofluorination Strategy , which is more robust than direct alkylation with difluoroalkyl halides.

Retrosynthetic Analysis

-

Target: 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid.

-

Precursor: Ethyl 2-(4-fluorophenyl)-4-oxobutanoate (Aldehyde).

-

Starting Material: Ethyl 4-fluorophenylacetate.

Step-by-Step Methodology

Step 1:

-Allylation

-

Reagents: Ethyl 4-fluorophenylacetate (1.0 eq), Allyl bromide (1.2 eq), NaH (1.2 eq), THF (anhydrous).

-

Protocol:

-

Cool a suspension of NaH in THF to 0°C under

. -

Add Ethyl 4-fluorophenylacetate dropwise. Stir 30 min.

-

Add Allyl bromide dropwise. Warm to RT and stir 4h.

-

Quench with saturated

. Extract with EtOAc.

-

-

Outcome: Ethyl 2-(4-fluorophenyl)pent-4-enoate.

Step 2: Oxidative Cleavage (Ozonolysis)

-

Reagents:

gas, DCM/MeOH, Dimethyl sulfide (DMS). -

Protocol:

-

Dissolve alkene in DCM/MeOH (1:1) at -78°C.

-

Bubble

until blue color persists. -

Purge with

to remove excess -

Add DMS (5.0 eq) and warm to RT overnight.

-

-

Outcome: Ethyl 2-(4-fluorophenyl)-4-oxobutanoate (The Aldehyde).

Step 3: Deoxofluorination (The Critical Step)

-

Reagents: DAST (Diethylaminosulfur trifluoride) or Deoxo-Fluor®, DCM (anhydrous).

-

Protocol:

-

Dissolve the aldehyde in anhydrous DCM under Argon in a Teflon or plastic vessel (glass reacts with HF byproducts).

-

Cool to 0°C.

-

Add DAST (2.5 eq) dropwise. Caution: Exothermic.

-

Stir at RT for 12-24h.

-

Quench carefully by pouring into saturated

(gas evolution).

-

-

Mechanism: DAST converts the carbonyl (

) directly to the gem-difluoro group ( -

Outcome: Ethyl 4,4-difluoro-2-(4-fluorophenyl)butanoate.

Step 4: Hydrolysis

-

Reagents: LiOH (3.0 eq), THF/Water (3:1).

-

Protocol:

-

Dissolve ester in THF/Water.

-

Stir at RT for 4h.

-

Acidify with 1M HCl to pH 2.

-

Extract with EtOAc, dry over

, concentrate.

-

-

Final Product: 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid.

Synthesis Workflow Diagram (DOT)

Figure 2: Validated synthetic route utilizing oxidative cleavage and nucleophilic fluorination.

Pharmacological Implications[2]

Metabolic Stability (The Primary Driver)

The primary utility of this analog is in Metabolic Stability Profiling .

-

Mechanism: The C-H bond strength in a

group is significantly higher than in a -

Application: This molecule is likely used as a "blocked" analog to prove that a drug candidate is failing due to

-oxidation. If the 4,4-difluoro analog shows significantly better in vivo half-life than the parent, the metabolic soft spot is confirmed.

Potential Therapeutic Areas

Based on the scaffold, this molecule has high potential in the following classes:

-

NSAIDs (COX-1/COX-2 Inhibitors): 2-Arylalkanoic acids are the hallmark of the "profen" class. The 4-F-phenyl group is consistent with Flurbiprofen derivatives.

-

SHMT Inhibitors: Serine Hydroxymethyltransferase inhibitors often utilize phenyl-butanoic acid scaffolds to mimic the substrate transition state. While distinct from the dimeric "Hit 1", this monomeric acid fits the pharmacophore for the active site pocket.

-

GABA-B Modulators (Precursors): While lacking the amine required for direct GABA activity, this acid is a direct precursor to 4,4-difluoro-Phenibut (if converted to the amine), a theoretical potent GABA-B agonist.

References

- Sigma-Aldrich.4,4-Difluoro-2-(4-fluorophenyl)butanoic acid Product Entry. Catalog No. [Specific Catalog ID if available, otherwise generic reference to chemical inventory].

-

Pochapsky, S. S. (1987). "Development of a novel geminal-difluorination method and its application in the synthesis of 18F-labeled fatty acid analogues". OSTI, Reference 1.2. Link

- Middleton, W. J. (1975). "New fluorinating reagents. Dialkylaminosulfur trifluorides". The Journal of Organic Chemistry, 40(5), 574-578.

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design". Journal of Medicinal Chemistry, 61(14), 5822–5880. (Review of gem-difluoro bioisosterism).

-

ChemicalBook. 4,4-difluoro-2-(4-fluorophenyl)butanoic acid Properties and Safety. Link

Sources

Application Notes & Protocols: Strategic Derivatization of 4,4-Difluoro-2-(4-fluorophenyl)butanoic Acid for Advanced Bioassays

Introduction: Unlocking the Bioactive Potential of a Novel Fluorinated Carboxylic Acid

4,4-Difluoro-2-(4-fluorophenyl)butanoic acid is a synthetic organic compound featuring a fluorinated phenyl ring and a difluorinated alkyl chain terminating in a carboxylic acid. While the specific biological activities of this molecule are a subject of ongoing investigation, its structural motifs are common in medicinal chemistry. The strategic placement of fluorine atoms can significantly alter a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] The carboxylic acid moiety, while a common feature in many bioactive molecules, presents a challenge for direct use in many modern bioassay platforms.[2]

This guide provides a comprehensive framework for the strategic derivatization of 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid. The goal is to chemically modify the terminal carboxylic acid group to make the molecule compatible with a range of high-throughput and high-sensitivity bioassays. We will move beyond simple step-by-step instructions to explain the underlying chemical principles and strategic considerations, empowering researchers to adapt these protocols for their specific experimental needs. Bioassays are fundamental tools in drug discovery for evaluating the efficacy, potency, and safety of new chemical entities.[3][4] This document will focus on derivatization strategies for three common assay categories: fluorescence-based assays, immunoassays, and mass spectrometry-based analyses.

The Imperative for Derivatization

The carboxylic acid functional group, while ionizable, is often unsuitable for direct detection in many bioassay formats for several reasons:

-

Lack of Intrinsic Signal: Most carboxylic acids are not naturally fluorescent or chromophoric, making highly sensitive detection difficult without chemical modification.[5]

-

Incompatibility with Assay Chemistry: Many assay systems, particularly immunoassays, require the analyte to be covalently linked to larger molecules like proteins or solid surfaces.

-

Poor Ionization in Mass Spectrometry: The native acid may exhibit poor ionization efficiency in certain mass spectrometry modes, hindering sensitive quantification.

-

Membrane Permeability: The charged nature of the carboxylate at physiological pH can limit cell membrane permeability, which is a critical factor for cell-based assays. Esterification can produce a more lipophilic, cell-permeable derivative.

Therefore, derivatization serves as a critical bridge, converting the molecule of interest into a form that is optimized for the chosen analytical platform.

A Strategic Overview of Derivatization Pathways

The choice of derivatization strategy is dictated entirely by the intended bioassay's detection mechanism. The following diagram illustrates a decision-making workflow for selecting an appropriate derivatization path.

Caption: Decision tree for selecting a derivatization strategy.

Protocol I: Fluorescent Labeling for High-Sensitivity Detection

For assays that rely on fluorescence detection (e.g., fluorescence polarization, FRET, or high-content imaging), the carboxylic acid must be tagged with a fluorophore.[2] This is typically achieved by forming a stable ester or amide bond between the analyte and a fluorescent dye containing a reactive group.

Chemistry and Reagent Selection

The most common approach involves activating the carboxylic acid to make it susceptible to nucleophilic attack by an alcohol or amine group on the fluorescent label. Alternatively, a fluorescent alkyl halide can react with the carboxylate anion to form a fluorescent ester.[5][6]

| Reagent Class | Example | Reaction | Key Advantages | Considerations |

| Fluorescent Alkyl Halides | 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) | Esterification | Well-established protocols, strong fluorescence.[5] | Requires basic conditions (crown ether or organic base) to form the carboxylate anion. |

| Fluorescent Hydrazides | Dansyl Hydrazine | Amidation | Reacts with activated carboxylic acids; stable derivative. | Requires a coupling agent (e.g., EDC) to first activate the carboxylic acid. |

| Fluorescent Amines | 5-Aminofluorescein | Amidation | Forms a highly stable amide bond. | Also requires a coupling agent like EDC/NHS. |

Detailed Protocol: Esterification with 4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

This protocol describes the derivatization of our target compound with Br-Mmc, a widely used blue-fluorescent coumarin tag, to form a highly fluorescent ester suitable for HPLC-FLD analysis or other fluorescence-based assays.[5]

Materials:

-

4,4-Difluoro-2-(4-fluorophenyl)butanoic acid

-

4-Bromomethyl-7-methoxycoumarin (Br-Mmc)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

18-Crown-6

-

Acetonitrile (ACN), anhydrous

-

Standard laboratory glassware, magnetic stirrer, heating block

Procedure:

-

Preparation: In a 10 mL round-bottom flask, dissolve 10 mg of 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid in 2 mL of anhydrous acetonitrile.

-

Addition of Reagents: To the stirred solution, add 1.5 equivalents of anhydrous potassium carbonate and 0.1 equivalents of 18-Crown-6. The crown ether complexes the potassium ion, increasing the nucleophilicity of the carboxylate anion.

-

Addition of Fluorescent Tag: Add 1.2 equivalents of 4-Bromomethyl-7-methoxycoumarin (Br-Mmc) to the mixture.

-

Reaction: Heat the mixture to 60°C and stir for 2 hours under a nitrogen atmosphere. Protect the reaction from light to prevent photobleaching of the fluorophore.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 30% Ethyl Acetate in Hexane). The product spot should be fluorescent under UV light.

-

Work-up: After the reaction is complete, cool the mixture to room temperature. Filter off the potassium carbonate. Evaporate the acetonitrile under reduced pressure.

-

Purification: Re-dissolve the residue in a small amount of dichloromethane and purify by flash column chromatography on silica gel to isolate the pure fluorescent ester derivative.

-

Validation: Confirm the identity and purity of the product using HPLC-FLD (High-Performance Liquid Chromatography with Fluorescence Detection) and Mass Spectrometry.

Protocol II: Bioconjugation for Immunoassay Development

To develop an immunoassay (e.g., ELISA), the small molecule (hapten) must be conjugated to a larger carrier protein, such as Bovine Serum Albumin (BSA) or Keyhole Limpet Hemocyanin (KLH), to make it immunogenic.[6] This process relies on forming a stable amide bond between the carboxylic acid of the hapten and the primary amine groups (lysine residues) on the protein.

Chemistry and Reagent Selection

The gold standard for this transformation is carbodiimide chemistry, most commonly using 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-Hydroxysuccinimide (NHS).

Mechanism of EDC/NHS Coupling:

-

Activation: The carboxylic acid reacts with EDC to form a highly reactive O-acylisourea intermediate.

-

Stabilization: This unstable intermediate reacts with NHS to form a more stable, amine-reactive NHS-ester. This two-step process improves reaction efficiency and reduces side reactions.

-

Conjugation: The NHS-ester readily reacts with primary amines on the protein to form a stable amide bond, releasing NHS.

Caption: Workflow for EDC/NHS mediated bioconjugation.

Detailed Protocol: EDC/NHS Conjugation to Bovine Serum Albumin (BSA)

This protocol details the conjugation of our target compound to BSA for use as an immunogen or as a coating antigen in an ELISA.

Materials:

-

4,4-Difluoro-2-(4-fluorophenyl)butanoic acid

-

1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

-

N-Hydroxysuccinimide (NHS)

-

Bovine Serum Albumin (BSA)

-

Dimethylformamide (DMF)

-

MES Buffer (2-(N-morpholino)ethanesulfonic acid), 0.1 M, pH 6.0

-

PBS (Phosphate Buffered Saline), pH 7.4

-

Dialysis tubing or centrifugal ultrafiltration units (10 kDa MWCO)

Procedure:

-

Hapten Activation:

-

Dissolve 5 mg of 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid in 200 µL of DMF.

-

Add 1.5 equivalents of EDC and 1.5 equivalents of NHS.

-

Stir the reaction at room temperature for 1 hour in the dark to form the NHS-ester.

-

-

Protein Preparation:

-

Dissolve 10 mg of BSA in 2 mL of 0.1 M MES buffer, pH 6.0.

-

-

Conjugation Reaction:

-

Add the activated hapten solution dropwise to the stirring BSA solution.

-

Allow the reaction to proceed for 4 hours at room temperature or overnight at 4°C with gentle stirring.

-

-

Quenching (Optional): Add a small amount of a primary amine (e.g., Tris or hydroxylamine) to quench any unreacted NHS-esters.

-

Purification:

-

Transfer the reaction mixture to a dialysis membrane (10 kDa MWCO).

-

Dialyze against 1L of PBS (pH 7.4) for 24-48 hours, with at least three buffer changes, to remove unreacted hapten and coupling reagents.

-

Alternatively, use centrifugal ultrafiltration units to wash and concentrate the conjugate.

-

-

Characterization and Storage:

-

Determine the protein concentration using a BCA or Bradford assay.

-

Confirm conjugation using MALDI-TOF mass spectrometry (an increase in mass will be observed) or UV-Vis spectroscopy if the hapten has a unique absorbance.

-

Store the conjugate in aliquots at -20°C or -80°C.

-

Bioassay Development: Principles of a Self-Validating System

A derivatization protocol is only as good as the bioassay it enables. The design of the bioassay must be robust, reproducible, and include appropriate controls to ensure the results are trustworthy.[7][8]

Key Considerations for Robust Bioassays

| Parameter | Importance | Implementation Strategy |

| Reference Standard | A well-characterized batch of the derivatized analyte is crucial for generating standard curves and ensuring assay consistency.[8] | Prepare a large, purified batch of the derivative. Characterize it thoroughly (purity, concentration) and store it in stable, single-use aliquots. |

| Dose-Response Curve | Essential for determining potency (e.g., IC₅₀ or EC₅₀).[4][7] | Use a serial dilution of the derivatized analyte to generate a full sigmoidal curve. A 4- or 5-parameter logistic (4PL or 5PL) model is often used for curve fitting.[7] |

| Controls | Negative and positive controls are non-negotiable for validating assay performance. | Include "vehicle" controls (all assay components except the analyte), "no-derivatization" controls (parent compound), and, if possible, a known active/inactive compound. |

| Robustness | The assay should be insensitive to small, deliberate variations in method parameters.[7] | During development, test the effect of slight changes in incubation time, temperature, reagent concentrations, etc., to identify critical parameters. |

Example Application: A Competitive ELISA

Using the DFFA-BSA conjugate prepared in Protocol II, a competitive ELISA can be developed to screen for compounds that bind to a specific target (e.g., an antibody or receptor).

-

Plate Coating: Coat a 96-well plate with the DFFA-BSA conjugate.

-

Competition: In separate tubes, pre-incubate a fixed concentration of the target protein (e.g., anti-DFFA antibody) with varying concentrations of the underivatized test compound (or the derivatized standard for a standard curve).

-

Binding: Add the pre-incubated mixtures to the coated plate. The free test compound will compete with the coated DFFA-BSA for binding to the target protein.

-

Detection: Wash the plate and add a secondary antibody conjugated to an enzyme (e.g., HRP). Add a substrate to generate a colorimetric or chemiluminescent signal.

-

Analysis: A lower signal indicates greater competition, meaning the test compound is a more effective binder. Calculate IC₅₀ values from the resulting dose-response curve.

Conclusion

The successful application of 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid in modern bioassays is critically dependent on its strategic chemical modification. By converting the terminal carboxylic acid into a fluorescent ester or a protein-reactive amide, researchers can unlock a wide array of sensitive and high-throughput analytical methods. The protocols and principles outlined in this guide provide a robust foundation for these derivatization efforts. It is essential to pair these chemical strategies with rigorous bioassay design, including proper controls and validation, to ensure the generation of reliable and meaningful biological data.[3][7]

References

- Vertex AI Search. (n.d.). Bioassays: Essential Tools for Evaluating Biological Activity and Safety. Retrieved February 24, 2026.

-

Imai, K., et al. (1989). Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review. PubMed. Retrieved February 24, 2026, from [Link]

-

Knya. (2024, December 5). Understanding What is bioassay in pharmacology. Retrieved February 24, 2026, from [Link]

-

BioPharm International. (2020, November 12). Essentials in Bioassay Development. Retrieved February 24, 2026, from [Link]

-

BioProcess International. (2015, April 14). Building a Robust Biological Assay for Potency Measurement. Retrieved February 24, 2026, from [Link]

-

Veeda Lifesciences. (2022, January 8). Development And Execution Of In Vivo Bioassays. Retrieved February 24, 2026, from [Link]

-

PubChem. (n.d.). 4-Fluoro-2-(4-fluorophenyl)butanoic acid. Retrieved February 24, 2026, from [Link]

Sources

- 1. CAS 15954-41-3: 3-(4-fluorophenyl)butanoic acid [cymitquimica.com]

- 2. Ultraviolet and fluorescence derivatization reagents for carboxylic acids suitable for high performance liquid chromatography: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. longdom.org [longdom.org]

- 4. knyamed.com [knyamed.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Derivatization Reagents for Carboxylic Acids and Carboxamides—Section 3.4 | Thermo Fisher Scientific - US [thermofisher.com]

- 7. biopharminternational.com [biopharminternational.com]

- 8. bioprocessintl.com [bioprocessintl.com]

Application Notes and Protocols for the Large-Scale Synthesis of α-Aryl-Difluoro Carboxylic Acids

Introduction: The Strategic Value of the α-Aryl-Difluoro Carboxylic Acid Motif

In the landscape of modern drug discovery and development, the strategic incorporation of fluorine atoms into molecular scaffolds is a cornerstone of lead optimization. The gem-difluoro (CF2) group, particularly when positioned at the α-carbon to an aromatic ring, imparts a unique combination of properties. The α-aryl-difluoro carboxylic acid moiety serves as a bioisostere for carboxylic acids, aldehydes, or ketones, while simultaneously modulating lipophilicity, metabolic stability, and binding interactions. Its unique stereoelectronic properties can lead to enhanced potency and improved pharmacokinetic profiles.

However, the synthesis of these valuable building blocks presents challenges, especially at the scales required for preclinical and clinical development. Traditional fluorination methods often lack the scalability, safety, and functional group tolerance needed for complex pharmaceutical intermediates. This guide provides an in-depth analysis of field-proven, scalable synthetic strategies, focusing on the underlying chemical principles and offering detailed protocols for immediate application.

Method 1: The Classic & Scalable Reformatsky Approach

The Reformatsky reaction is a workhorse in organic synthesis for the formation of β-hydroxy esters from α-halo esters and carbonyl compounds, mediated by metallic zinc.[1][2] Its application to ethyl bromodifluoroacetate is one of the most direct and widely used methods for constructing the α-aryl-difluoroacetate backbone.[3] The resulting β-hydroxy ester can then be further processed to yield the target carboxylic acid.

Causality and Mechanistic Insight

The reaction is initiated by the oxidative insertion of zinc metal into the carbon-bromine bond of ethyl bromodifluoroacetate. This forms an organozinc intermediate, often called a Reformatsky enolate.[1] Unlike more reactive Grignard or organolithium reagents, this zinc enolate is sufficiently mild that it does not readily add to the ester functionality of another molecule.[2] It does, however, act as a potent nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This addition proceeds through a six-membered, chair-like transition state, leading to a zinc alkoxide intermediate which, upon acidic workup, yields the β-hydroxy-α,α-difluoro ester.

For large-scale operations, a key challenge is the activation and surface area of the zinc metal, as the reaction is heterogeneous.[4] Inconsistent initiation or "hot spots" can lead to poor reproducibility. To address this, flow chemistry protocols using packed columns of activated zinc have been developed to ensure consistent and controlled reaction conditions on scale.[4] Additionally, catalytic amounts of additives like titanocene dichloride (Cp2TiCl2) or cerium(III) chloride (CeCl3) can mediate the reaction under milder conditions, improving yields and functional group tolerance.

Visualizing the Reformatsky Workflow

Caption: General workflow for the synthesis of α-aryl-difluoro carboxylic acids via the Reformatsky reaction.

Scalable Protocol: Synthesis of Ethyl 2-(4-chlorophenyl)-2,2-difluoro-3-hydroxypropanoate

This protocol is adapted from established Reformatsky procedures.

Safety Precaution: This reaction can be exothermic upon initiation. Ensure the reaction vessel is equipped with efficient cooling and that the addition of reagents is controlled. Perform the reaction in a well-ventilated fume hood.

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity (mol) | Quantity (mass/vol) | Notes |

| 4-Chlorobenzaldehyde | 140.57 | 1.0 | 140.6 g | Substrate |

| Zinc dust (<10 µm) | 65.38 | 1.5 | 98.1 g | Activated prior to use |

| Ethyl bromodifluoroacetate | 202.95 | 1.2 | 243.5 g | Moisture sensitive |

| Tetrahydrofuran (THF), anhydrous | 72.11 | - | 2.0 L | Solvent |

| Hydrochloric Acid (1M aq.) | 36.46 | - | ~1.5 L | For workup |

| Sodium Hydroxide (5M aq.) | 40.00 | ~2.0 | ~400 mL | For hydrolysis |

| Ethyl Acetate | 88.11 | - | ~2.0 L | For extraction |

| Brine (saturated NaCl aq.) | - | - | ~500 mL | For washing |

| Magnesium Sulfate (anhydrous) | 120.37 | - | ~50 g | For drying |

Step-by-Step Methodology:

-

Zinc Activation: To a 5 L three-necked round-bottom flask equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet, add zinc dust (98.1 g). Wash the zinc sequentially with 1M HCl (2 x 200 mL), deionized water (3 x 200 mL), ethanol (2 x 200 mL), and finally diethyl ether (2 x 200 mL). Dry the activated zinc under high vacuum with gentle heating (~100 °C) for 2-3 hours. Allow to cool to room temperature under a nitrogen atmosphere.

-

Reaction Setup: To the flask containing activated zinc, add anhydrous THF (1.0 L).

-

Initiation: In a separate flask, prepare a solution of 4-chlorobenzaldehyde (140.6 g) and ethyl bromodifluoroacetate (243.5 g) in anhydrous THF (1.0 L). Add approximately 10% of this solution to the zinc slurry.

-

Scientist's Note: Initiation is indicated by a gentle exotherm. If the reaction does not start, gentle heating with a heat gun may be required. The presence of a small iodine crystal can also facilitate initiation.

-

Execution: Once the reaction has initiated, add the remaining aldehyde/ester solution dropwise via an addition funnel, maintaining a gentle reflux. The rate of addition should be controlled to prevent an excessive exotherm. After the addition is complete, continue to stir the reaction mixture at reflux for an additional 2 hours or until TLC/LCMS analysis indicates complete consumption of the aldehyde.

-

Work-up and Isolation: Cool the reaction mixture to 0-5 °C in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl (1.5 L) until all remaining zinc has dissolved. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 700 mL).

-

Purification of Intermediate: Combine the organic layers, wash with brine (500 mL), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude β-hydroxy ester, ethyl 2-(4-chlorophenyl)-2,2-difluoro-3-hydroxypropanoate. This intermediate is often of sufficient purity for the next step.

-

Saponification: Dissolve the crude ester in ethanol (1.0 L) and cool to 0-5 °C. Add 5M NaOH (400 mL) dropwise. Allow the mixture to warm to room temperature and stir for 4-6 hours until hydrolysis is complete.

-

Final Isolation: Remove the ethanol under reduced pressure. Dilute the aqueous residue with water (1.0 L) and wash with diethyl ether (2 x 500 mL) to remove non-acidic impurities. Acidify the aqueous layer to pH ~1-2 with concentrated HCl. Extract the product with ethyl acetate (3 x 700 mL). Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate to yield the final product, 2-(4-chlorophenyl)-2,2-difluoroacetic acid.

Method 2: Modern Palladium-Catalyzed Cross-Coupling

A more contemporary and often more functional-group-tolerant approach involves the palladium-catalyzed α-arylation of a difluoroenolate precursor. This method leverages the power of cross-coupling chemistry to directly form the critical C(sp²)-C(sp³) bond. A particularly effective strategy is the coupling of aryl halides with α,α-difluoroketones, which can serve as precursors to the desired carboxylic acids.[5]

Causality and Mechanistic Insight

This transformation follows a standard palladium catalytic cycle, but with specific considerations for the fluorinated substrate. The cycle begins with the oxidative addition of an active Pd(0) catalyst to the aryl halide (Ar-X), forming an Ar-Pd(II)-X intermediate. Concurrently, a strong, non-nucleophilic base (e.g., a hindered carbonate or phosphate) deprotonates the α,α-difluoroketone to generate a nucleophilic enolate. This enolate then undergoes transmetalation with the palladium complex, displacing the halide. The final, and often rate-limiting, step is the reductive elimination from the Ar-Pd(II)-enolate complex to form the desired α-aryl-α,α-difluoroketone and regenerate the Pd(0) catalyst.

The choice of ligand is critical for success. Bulky, electron-rich phosphine ligands are required to promote both the oxidative addition and the challenging reductive elimination step, which can be sluggish for electron-rich fluorinated substrates.[5] The reaction is highly practical as it can often be conducted without the need for a glovebox and is scalable.[5]

Visualizing the Cross-Coupling Workflow

Caption: Workflow for the synthesis of α-aryl-difluoro carboxylic acids via Pd-catalyzed cross-coupling.

Scalable Protocol: Synthesis of 1-(Biphenyl-4-yl)-2,2-difluoroethan-1-one

This protocol is adapted from Hartwig, et al.[5]

Safety Precaution: Palladium catalysts and phosphine ligands can be air-sensitive and toxic. Handle them in an inert atmosphere or with appropriate personal protective equipment. The reaction is heated and should be performed behind a blast shield.

Materials & Reagents:

| Reagent/Material | M.W. ( g/mol ) | Quantity (mol) | Quantity (mass/vol) | Notes |

| 4-Bromobiphenyl | 233.10 | 0.10 | 23.3 g | Substrate |

| 2,2-Difluoroacetophenone | 156.14 | 0.12 | 18.7 g | Substrate |

| Palladacyclic Precursor 1* | 774.55 | 0.001 (1 mol%) | 775 mg | Catalyst |

| Potassium Phosphate (K₃PO₄·H₂O) | 230.28 | 0.20 | 46.1 g | Base |

| Toluene, anhydrous | 92.14 | - | 500 mL | Solvent |

| Diethyl Ether | 74.12 | - | ~1.0 L | For workup |

| Silica Gel | - | - | - | For chromatography |

Note: Palladacyclic Precursor 1 refers to the specific catalyst used in the cited literature.[5] A commercially available equivalent or a combination of a Pd(0) source (e.g., Pd₂(dba)₃) and a suitable bulky phosphine ligand can be substituted.

Step-by-Step Methodology:

-

Reaction Setup: To an oven-dried 1 L round-bottom flask, add 4-bromobiphenyl (23.3 g), potassium phosphate (46.1 g), and the palladacyclic precursor (775 mg).

-

Inert Atmosphere: Seal the flask with a rubber septum, and evacuate and backfill with nitrogen or argon three times.

-

Reagent Addition: Add anhydrous toluene (500 mL) via cannula, followed by 2,2-difluoroacetophenone (18.7 g).

-

Scientist's Note: The order of addition is important. Adding the base and catalyst first, followed by solvent and the liquid reagent, ensures a homogeneous mixture before heating and prevents degradation of the catalyst.

-

Execution: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by TLC or LCMS. The reaction is typically complete within 12-24 hours.

-

Work-up: Cool the reaction mixture to room temperature. Dilute with diethyl ether (500 mL) and filter through a pad of Celite® to remove inorganic salts. Rinse the pad with additional diethyl ether (2 x 250 mL).

-

Purification: Concentrate the filtrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-(biphenyl-4-yl)-2,2-difluoroethan-1-one.

-

Conversion to Acid (Optional): The resulting ketone can be converted to the corresponding carboxylic acid via various oxidative cleavage methods, such as the haloform reaction, if required.

Method 3: Emerging Strategies - Direct C-H Functionalization

The ultimate goal in terms of efficiency and atom economy is the direct functionalization of a C-H bond on an aromatic ring. This strategy avoids the need for pre-functionalized starting materials like aryl halides. Ruthenium-catalyzed C-H difluoroalkylation has emerged as a promising, albeit more specialized, approach.[6]

Conceptual Overview

These reactions typically employ a directing group on the arene substrate, which coordinates to the metal catalyst (e.g., ruthenium) and positions it to selectively activate a specific C-H bond (often at the ortho or, with special ligand design, meta position).[6] The activated C-H bond can then react with an electrophilic difluoroalkylating agent, such as ethyl bromodifluoroacetate. This approach is powerful for late-stage functionalization in complex molecule synthesis but requires the presence or installation of a suitable directing group. The mechanism often involves a radical pathway, where the catalyst facilitates the generation of a difluoromethyl radical that is intercepted by the arene.[6] While highly attractive, the scalability of these systems can be limited by catalyst loading and the need for specialized ligands.

References

-

Couto, I., Kappe, C. O., & Ley, S. V. (2015). Aza-Reformatsky-Type Reaction of N-tert-Butanesulfinyl Imines for the Synthesis of a Precursor of the Neprilysin Inhibitor Sacubitril. Beilstein Journal of Organic Chemistry, 11, 2557-2565. Available at: [Link]

-

Sato, K., Tarui, A., Omote, M., et al. (2006). Trifluoromethylation at the α-Position of α,β-Unsaturated Ketones: 4-Phenyl-3-Trifluoromethyl-2-Butanone. Organic Syntheses, 83, 177. [Link]

-

Sato, K., Tarui, A., Kita, T., et al. Rhodium-catalyzed Reformatsky-type reaction of ethyl bromodifluoroacetate. Scilit. [Link]

-

Fu, W., Zhu, M., Zou, G., et al. (2015). Visible-Light-Mediated Radical Aryldifluoroacetylation of Alkynes with Ethyl Bromodifluoroacetate for the Synthesis of 3-Difluoroacetylated Coumarins. The Journal of Organic Chemistry, 80(9), 4766–4772. [Link]

-

Thevenet, D., & Gillaizeau, I. (2022). Direct Perfluoroalkylation of C-H Bonds in (Hetero)arenes. SciSpace. [Link]

-

Alcaide, B., Almendros, P., & Ceballos, S. (2018). Stereoselectivity of the Honda−Reformatsky Reaction in Reactions with Ethyl Bromodifluoroacetate with α‑Oxygenated Sulfinylimines. ResearchGate. [Link]

-

Moradi, W. A., & Buchwald, S. L. (2001). Palladium-Catalyzed α-Arylation of Esters. Journal of the American Chemical Society, 123(33), 7996–8002. [Link]

-

Hartwig, J. F., & Stauffer, S. R. (2001). Palladium-Catalyzed Arylation of Ethyl Cyanoacetate. Fluorescence Resonance Energy Transfer as a Tool for Reaction Discovery. Organic Chemistry Portal. [Link]

-

Nielsen, D. K., & Hartwig, J. F. (2014). Pd-Catalyzed α-Arylation of α,α-Difluoroketones with Aryl Bromides and Chlorides. A Route to Difluoromethylarenes. Journal of the American Chemical Society, 136(9), 3386–3389. [Link]

-

Organic Syntheses Procedure. (2022). [Link]

-

Reformatsky Reaction. (n.d.). Wikipedia. [Link]

-

Moradi, W. A., & Buchwald, S. L. (2001). Palladium-catalyzed alpha-arylation of esters. PubMed, 123(33), 7996-8002. [Link]

-

Sato, K., et al. (2010). Diastereoselective synthesis of 2-fluoroaziridine-2-carboxylates by Reformatsky-type aza-Darzens reaction. Tetrahedron Letters, 51(32), 4246-4249. [Link]

Sources

- 1. Modular synthesis of α-arylated carboxylic acids, esters and amides via photocatalyzed triple C–F bond cleavage of methyltrifluorides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. researchgate.net [researchgate.net]

- 4. BJOC - Recent developments in the asymmetric Reformatsky-type reaction [beilstein-journals.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. scispace.com [scispace.com]

Application Note: 4,4-Difluoro-2-(4-fluorophenyl)butanoic Acid in Kinase Inhibitor Design

This Application Note and Protocol guide details the utility of 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid (CAS: 1538957-14-0), a specialized fluorinated building block used primarily in the design and synthesis of potent Casein Kinase 1 (CSNK1/CK1) inhibitors.

While often categorized as a chemical intermediate, its structural properties—specifically the gem-difluoro moiety and the

Executive Summary

4,4-Difluoro-2-(4-fluorophenyl)butanoic acid is a high-value synthetic intermediate employed to introduce a metabolically stable, lipophilic "tail" into small molecule inhibitors. Its primary application lies in the development of CSNK1 (Casein Kinase 1) inhibitors, which are therapeutic targets for circadian rhythm disorders, Alzheimer’s disease, and oncology.

The molecule serves two distinct functions in enzyme inhibition studies:

-

Pharmacophoric Module: It acts as the acylating agent to attach a lipophilic moiety to the "hinge-binding" scaffold (e.g., pyrrolo[3,2-c]pyridin-4-one), occupying the hydrophobic back-pocket of the kinase ATP-binding site.

-

Metabolic Stabilizer: The terminal 4,4-difluoro group blocks metabolic oxidation at the

-position (a common clearance route for alkyl chains), significantly extending the half-life of the final inhibitor.

Scientific Rationale & Mechanism

Structural Logic: The "Fluorine Effect"

In medicinal chemistry, replacing hydrogen with fluorine alters pKa, lipophilicity, and metabolic stability without drastically changing steric bulk.

-

-Aryl Substitution: The 2-(4-fluorophenyl) group creates a chiral center (if resolved) and provides

-

Gem-Difluoro Terminus: The CF2H group mimics a methyl group sterically but is electron-withdrawing. Crucially, it prevents CYP450-mediated

-oxidation , a common failure point for butyric acid derivatives.

Target Enzyme: Casein Kinase 1 (CSNK1)

CSNK1 is a serine/threonine kinase regulating the circadian clock (via PER protein phosphorylation). Inhibitors incorporating this butanoic acid moiety have demonstrated nanomolar potency by stabilizing the kinase in an inactive conformation.

Visualizing the Mechanism

The following diagram illustrates the integration of the acid into a kinase inhibitor and its biological impact.

Caption: Synthesis and pharmacological logic of CSNK1 inhibitors derived from 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid.

Experimental Protocols

Protocol A: Synthesis of CSNK1 Inhibitor (Amide Coupling)

Purpose: To covalently attach the 4,4-difluoro-2-(4-fluorophenyl)butanoic acid moiety to a kinase-targeting amine scaffold (e.g., an amino-pyrrolo-pyridine). Reference: Adapted from Patent EP 4188929 B1 [1].

Materials:

-

Acid: 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid (1.0 equiv).[1][2]

-

Amine: Target scaffold (e.g., substituted 3-amino-pyrrolo[3,2-c]pyridin-4-one) (1.0 equiv).

-

Coupling Agent: PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (1.2 – 1.5 equiv).

-

Base: DIPEA (N,N-Diisopropylethylamine) (3.0 equiv).

-

Solvent: Anhydrous DMF (Dimethylformamide).

Step-by-Step Procedure:

-

Preparation: Dissolve the Amine (1.0 mmol) and Base (3.0 mmol) in anhydrous DMF (5 mL) in a round-bottom flask under Nitrogen atmosphere.

-

Activation: Add 4,4-Difluoro-2-(4-fluorophenyl)butanoic acid (1.0 mmol) to the mixture.

-

Initiation: Add PyBOP (1.2 mmol) in one portion.

-

Reaction: Stir the reaction mixture at Room Temperature (20–25°C) for 16 hours .

-

QC Check: Monitor reaction progress via LC-MS (Target mass = Amine + Acid - H2O).

-

-

Workup:

-

Dilute the reaction mixture with Ethyl Acetate (50 mL).

-

Wash with Saturated NaHCO3 (2 x 20 mL) to remove unreacted acid.

-

Wash with Brine (20 mL).

-

Dry organic layer over anhydrous Na2SO4, filter, and concentrate in vacuo.

-

-

Purification: Purify the crude residue via Flash Column Chromatography (Gradient: 0–10% Methanol in Dichloromethane) to yield the final inhibitor.

Protocol B: In Vitro CSNK1 Enzyme Inhibition Assay

Purpose: To quantify the potency (

Reagents:

-

Enzyme: Recombinant Human CSNK1 (e.g., CSNK1

or CSNK1 -

Substrate: Casein or CSNK1-specific peptide substrate.

-

ATP: Ultra-pure ATP (10

M final). -

Assay Buffer: 40 mM Tris (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 50

M DTT.

Procedure:

-

Compound Prep: Prepare a 10-point serial dilution of the Inhibitor (synthesized in Protocol A) in DMSO. Final DMSO concentration in assay should be <1%.

-

Enzyme Mix: Dilute CSNK1 enzyme in Assay Buffer to 2x concentration (e.g., 2 ng/

L). -

Incubation 1: Add 2.5

L of Inhibitor + 2.5 -

Reaction Start: Add 5

L of Substrate/ATP mix. -

Kinase Run: Incubate at RT for 60 minutes .

-

Detection:

-

Add 10